1-(3-Phenylpropyl)azetidin-3-ol
説明
特性
CAS番号 |
1344358-66-2 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
1-(3-phenylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12-9-13(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |
InChIキー |
WMDRTYAXCXNWAP-UHFFFAOYSA-N |
SMILES |
C1C(CN1CCCC2=CC=CC=C2)O |
正規SMILES |
C1C(CN1CCCC2=CC=CC=C2)O |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structural Analogues
Structural and Functional Comparison Table
Key Comparative Insights
Core Heterocycle and Pharmacological Targets
Azetidine vs. Piperidine (KAB-18):
The smaller azetidine ring in this compound confers distinct conformational rigidity compared to the six-membered piperidine in KAB-18. This structural difference likely impacts receptor binding: KAB-18 exhibits potent nicotinic acetylcholine receptor (nAChR) antagonism and cytotoxicity in colon cancer cells , whereas the azetidine derivative targets neuroprotection via undisclosed mechanisms, possibly involving sigma or NMDA receptors .Azetidine vs. Piperazine (SA-4503):
SA-4503, a piperazine derivative with a 3-phenylpropyl chain, acts as a sigma-1 receptor agonist, highlighting the role of the core heterocycle in receptor selectivity. The azetidine derivative’s neuroprotective effects may overlap with sigma-1 modulation but lack direct evidence .- Azetidine vs. Proline (Enalapril): Enalapril, an ACE inhibitor, incorporates a proline moiety with a 3-phenylpropyl group.
Substituent Effects on Bioactivity
3-Phenylpropyl Chain:
This substituent is a common pharmacophore in diverse compounds. In H3-receptor antagonists, it enhances selectivity and potency , while in SA-4503, it contributes to sigma-1 receptor binding . Its role in this compound remains unclear but may involve lipid membrane interaction or hydrophobic receptor pockets.- Hydroxyl Group: The 3-hydroxyl group in the azetidine derivative improves solubility, a critical factor for CNS drug bioavailability. Trifluoromethyl analogues (e.g., 1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol) replace hydroxyl with lipophilic groups, likely altering blood-brain barrier penetration .
準備方法
Synthetic Routes Overview
Two principal synthetic strategies emerge from the literature for preparing 1-(3-Phenylpropyl)azetidin-3-ol and closely related analogs:
- Azetidine Ring Formation via Nucleophilic Ring Opening of Azetidines
- Asymmetric Synthesis Using Sulfinamide-Derived Intermediates
Azetidine Ring Formation by Nucleophilic Ring Opening
A notable method involves the nucleophilic ring opening of N-sulfonylazetidines catalyzed by Lewis acids, leading to 3-substituted azetidines including this compound derivatives.
Mechanism : The azetidine ring is activated by a Lewis acid catalyst (e.g., Cu(OTf)2 or Yb(OTf)3), facilitating an SN2-type ring opening at the benzylic C2 position. The nucleophile, such as an aryl or heteroaryl compound, attacks to form the substituted azetidine.
Reaction Conditions : Typically conducted in dichloromethane at room temperature under nitrogen atmosphere, with catalyst loadings around 5–10 mol%. Reaction times range from 4 to 24 hours depending on substrates.
Yields and Selectivity : Yields up to 95% have been reported for similar 3,3-disubstituted propylamine derivatives. The reaction proceeds regioselectively, generating single regioisomers.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Catalyst | Cu(OTf)2 or Yb(OTf)3 (5–10 mol%) | High regioselectivity, single isomer |
| Solvent | Dichloromethane (DCM) | Good solubility and reaction control |
| Temperature | Room temperature (~25 °C) | Mild conditions, preserving sensitive groups |
| Reaction Time | 4–24 hours | Complete conversion monitored by TLC |
| Yield | Up to 95% | High isolated yields |
Asymmetric Synthesis Using (S)-tert-Butanesulfinamide Intermediates
Another advanced approach involves the condensation of a phenylpropanone derivative with (S)-tert-butanesulfinamide to form sulfinylimine intermediates, followed by diastereoselective reduction and further transformations to yield chiral amino alcohols structurally related to this compound.
-
Imine Formation : 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one is condensed with (S)-tert-butanesulfinamide in the presence of Ti(OEt)4 to form sulfinylimine intermediates in ~78% yield.
Diastereoselective Reduction : The sulfinylimine undergoes reduction using borane-tetrahydrofuran complex (BH3/THF) at low temperatures (-5 to 0 °C), yielding the corresponding sulfinamide with high diastereoselectivity.
Deprotection and Isolation : Acidic hydrolysis with HCl/EtOH liberates the chiral amine-alcohol product, which can be purified by crystallization or chromatography.
Advantages : This method provides stereoselective access to chiral amino alcohols with control over enantiomeric purity, essential for pharmaceutical applications.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine Formation | (S)-tert-butanesulfinamide, Ti(OEt)4, THF, reflux 8 h | 78 | Key building block condensation |
| Diastereoselective Reduction | BH3/THF, −5 to 0 °C, 1.5 h | High | Critical for stereoselectivity |
| Acidic Hydrolysis | 28% HCl/EtOH, rt, 1 h | 90 | Removes sulfinyl protecting group |
Reduction of Nitro Precursors and Reductive Amination
In related synthetic contexts, this compound analogs bearing amino groups are prepared via reduction of nitro precursors or reductive amination:
Nitro Reduction : Catalytic hydrogenation of nitro-substituted phenylpropyl alcohols using palladium on carbon under hydrogen atmosphere yields the corresponding amino alcohols.
Reductive Amination : Reaction of 3-phenylpropan-1-ol derivatives with nitrobenzaldehydes followed by catalytic hydrogenation produces the target amino alcohols.
These methods are scalable and employed industrially for large-scale production, offering moderate to high yields but require careful control to prevent over-reduction or side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Lewis Acid-Catalyzed Ring Opening | N-sulfonylazetidine, Cu(OTf)2 or Yb(OTf)3, DCM, rt | Up to 95 | Regioselective | Laboratory scale | Mild conditions, single regioisomer |
| Sulfinamide-Mediated Asymmetric Synthesis | (S)-tert-butanesulfinamide, Ti(OEt)4, BH3/THF, HCl/EtOH | 70–90 | High enantiomeric excess | Laboratory to pilot scale | Enables chiral control, multi-step |
| Nitro Reduction | Pd/C, H2 gas, solvent (EtOH or MeOH), rt | 60–75 | Racemic or resolved | Industrial scale | Requires catalytic hydrogenation setup |
| Reductive Amination | Nitrobenzaldehyde, ammonia, NaCNBH3, Pd/C, H2 | 65–85 | Moderate | Industrial scale | Two-step process, purification needed |
Research Findings and Notes
The Lewis acid-catalyzed SN2-type ring opening of azetidines is a versatile and efficient method for preparing this compound derivatives, offering high regioselectivity and yields under mild conditions.
The asymmetric synthesis via sulfinamide intermediates provides an excellent route for obtaining enantiomerically enriched compounds, which is crucial for biological activity studies and pharmaceutical development.
Catalytic hydrogenation and reductive amination remain practical for industrial-scale production but often lack stereoselectivity unless combined with chiral catalysts or resolution techniques.
Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice significantly impacts yield and purity.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Phenylpropyl)azetidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves azetidine ring formation followed by functionalization with the 3-phenylpropyl group. Key steps include:
- Ring closure : Use of nucleophilic substitution or cyclization reactions with aziridine precursors under anhydrous conditions .
- Alkylation : Introduction of the 3-phenylpropyl group via palladium-catalyzed cross-coupling or Grignard reactions, optimized at 60–80°C in THF or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Factors : Temperature control during alkylation prevents ring-opening side reactions. Catalytic systems (e.g., Pd/Cu) improve regioselectivity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use multi-spectral analysis :
- NMR : and NMR to verify azetidine ring protons (δ 3.5–4.0 ppm) and phenylpropyl substituents (δ 7.2–7.4 ppm for aromatic protons) .
- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C-N stretch) confirm the azetidine core .
- X-ray crystallography : Resolves stereochemistry at the 3-hydroxy position, critical for activity studies .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility enhancers (e.g., cyclodextrins) are recommended for biological assays .
- Stability : Hydrolytically sensitive due to the azetidine ring. Store under inert gas (N) at −20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions .
- Hygroscopicity : The 3-hydroxy group may absorb moisture; use desiccants during storage .
Advanced Research Questions
Q. How does the 3-phenylpropyl substituent influence the compound’s interaction with biological targets compared to other alkyl/aryl analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The phenylpropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with methyl/ethyl analogs show 10-fold higher potency in receptor-binding assays, attributed to π-π stacking with aromatic residues in target proteins .
- Pharmacophore Modeling : Molecular docking (AutoDock Vina) reveals the phenylpropyl chain occupies hydrophobic pockets in enzymes like dopamine transporters, while the azetidine-OH forms hydrogen bonds .
Q. What mechanistic insights explain the neuroprotective effects observed in preliminary studies?
- Methodological Answer :
- Pathway Modulation : In vitro assays (SH-SY5Y cells) suggest inhibition of Bcl-2/Bcl-xL apoptosis regulators, with IC values ~50 nM. Western blotting confirms downregulation of caspase-3 activation .
- Oxidative Stress : Reduces ROS levels by 40% in glutamate-induced neuronal damage models, measured via DCFH-DA fluorescence .
- Target Identification : Use photoaffinity labeling with a biotinylated analog to isolate binding proteins for LC-MS/MS analysis .
Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer :
- Experimental Design : Standardize cell lines (e.g., HEK293 vs. Neuro2A), culture conditions (e.g., serum-free media), and endpoint assays (MTT vs. ATP luminescence).
- Data Normalization : Include positive controls (e.g., riluzole for neuroprotection) and normalize to cell viability baselines.
- Meta-Analysis : Cross-reference with structurally similar azetidines (e.g., 1-(Piperidin-4-yl)azetidin-3-ol) to identify trends in potency discrepancies .
Q. What strategies are effective for synthesizing deuterated or fluorinated analogs for pharmacokinetic studies?
- Methodological Answer :
- Deuterium Labeling : Replace the hydroxy proton with deuterium via H/D exchange using DO and acidic catalysts (e.g., CFCOOD) .
- Fluorination : Introduce via nucleophilic aromatic substitution (K/K222 complex) on the phenyl ring for PET imaging .
- Analytical Validation : Use LC-HRMS to confirm isotopic purity (>98%) and assess metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
